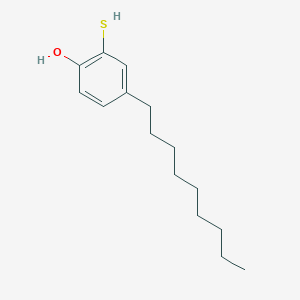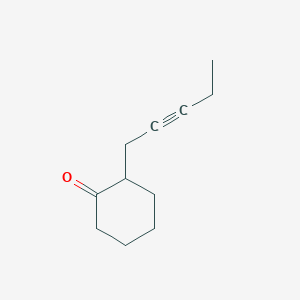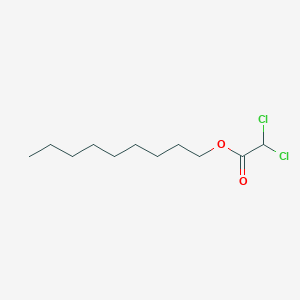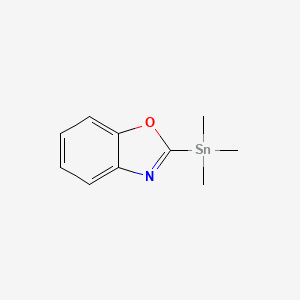
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene and has been studied extensively for its role in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting diol is then acetylated using acetic anhydride and a base such as pyridine to yield the diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for larger batch production if necessary.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidative metabolites.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and quinones.
Reduction: Benz(a)anthracene-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- has several scientific research applications:
Cancer Research: It is used to study the mechanisms of carcinogenesis and the role of PAHs in cancer development.
Biochemistry: The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
Toxicology: It helps in understanding the toxicological effects of PAHs and their derivatives on living organisms.
Environmental Science: The compound is studied for its role in environmental pollution and its impact on ecosystems.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA . This supports the bay region theory of polycyclic hydrocarbon carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, which is less reactive but still carcinogenic.
Benz(a)anthracene-1,2-diol: Another dihydrodiol derivative with different biological activity.
Benz(a)anthracene-5,6-diol: A dihydrodiol with lower carcinogenic potential compared to the 3,4-diol.
Uniqueness
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is unique due to its exceptionally high carcinogenicity compared to other dihydrodiol derivatives of benz(a)anthracene. This is attributed to its ability to form highly reactive diol epoxides that can interact with DNA and induce mutations .
Properties
CAS No. |
80433-92-7 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3R,4R)-4-acetyloxy-3,4-dihydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-12,21-22H,1-2H3/t21-,22-/m1/s1 |
InChI Key |
XPKGWMVQOJZDTF-FGZHOGPDSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Canonical SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)

![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)

![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)

